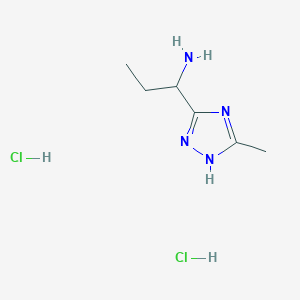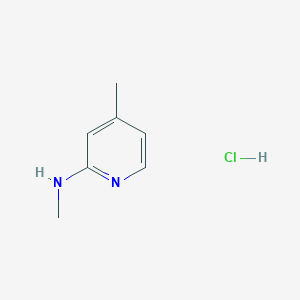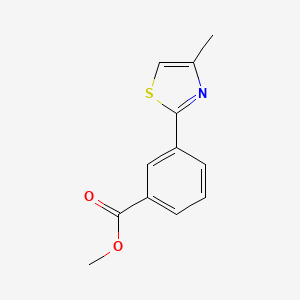![molecular formula C9H14N2O4 B1423354 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1340179-73-8](/img/structure/B1423354.png)
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Descripción general
Descripción
“3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the CAS Number: 1340179-73-8 . It has a molecular weight of 214.22 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H14N2O4 . The InChI key is WXLALZPGRICSGJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (214.22) and its molecular formula (C9H14N2O4) .Aplicaciones Científicas De Investigación
1. Synthesis and Inhibitory Potential of Oxadiazole Derivatives
A study by Nazir et al. (2018) explored the synthesis of various oxadiazole derivatives, including compounds related to 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid. These derivatives were tested for their in vitro inhibitory potential against the urease enzyme, showing significant inhibitory activity. This suggests potential applications in therapeutic drug design, especially as urease inhibitors (Nazir et al., 2018).
2. Synthesis and Biological Evaluation of β-Aroylpropionic Acid-Based Oxadiazoles
In research by Husain et al. (2009), β-Aroylpropionic acid-based oxadiazoles were synthesized and evaluated for various biological activities. These compounds, which are structurally related to this compound, displayed promising anti-inflammatory and antimicrobial properties, indicating their potential use in the development of new therapeutic agents (Husain et al., 2009).
3. Antimicrobial Activity of Benzimidazole Derivatives
A study by El-masry et al. (2000) investigated the synthesis and antimicrobial activity of benzimidazole derivatives, which include structures similar to this compound. These compounds demonstrated potential antimicrobial activities, highlighting their relevance in the development of new antimicrobial agents (El-masry et al., 2000).
4. Automated Production of PET Radiopharmaceuticals
Luo et al. (2019) described the automated synthesis of a PET radiopharmaceutical incorporating a 1,2,4-oxadiazol structure, similar to the compound . This research demonstrates the applicability of such structures in the development of radiopharmaceuticals for imaging purposes (Luo et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-3-14-6(2)9-10-7(15-11-9)4-5-8(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLALZPGRICSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



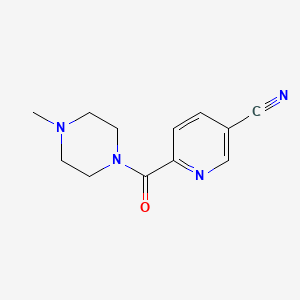
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B1423277.png)
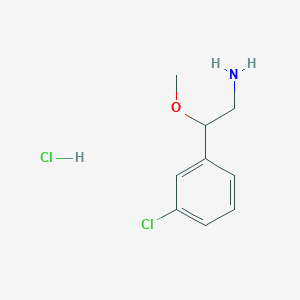

![methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423280.png)
![3-[(2,2-Dimethylpropyl)amino]-2-methylbenzoic acid](/img/structure/B1423282.png)

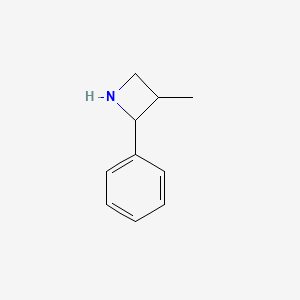
![3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1423285.png)
